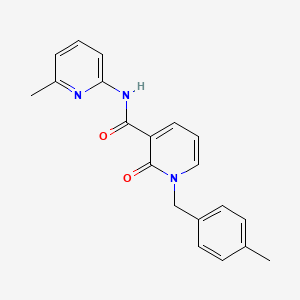

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-8-10-16(11-9-14)13-23-12-4-6-17(20(23)25)19(24)22-18-7-3-5-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWLTTZHASCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities. Dihydropyridines are known for various pharmacological properties, including cardiovascular effects and neuroprotective activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

Dihydropyridines typically act as calcium channel blockers, influencing calcium influx in cells, which is crucial for various physiological processes. The specific biological activity of this compound may involve interactions with neurotransmitter systems and modulation of enzyme activities.

Neuroprotective Effects

Research indicates that derivatives of dihydropyridine compounds often exhibit neuroprotective properties. For instance, studies on related compounds have shown their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The neurotoxic potential of certain analogs has been evaluated, revealing that compounds with similar structures can affect dopaminergic systems in animal models .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays. Dihydropyridines generally exhibit significant scavenging activity against free radicals, which can protect cells from oxidative stress. This property is critical for preventing cellular damage in diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can enhance cholinergic signaling, beneficial in treating conditions like Alzheimer's disease .

Case Studies

- Neurotoxicity Assessment : A study evaluating the neurotoxic effects of various dihydropyridine analogs found that only specific compounds exhibited toxicity related to MAO-B activity. This suggests that the biological activity of this compound may similarly depend on its metabolic pathways involving MAO-B .

- Antioxidant Evaluation : In vitro assays demonstrated that derivatives of this compound possess significant antioxidant properties, with IC50 values indicating effective radical scavenging abilities comparable to established antioxidants like vitamin C .

- AChE Inhibition Studies : The compound's effectiveness as an AChE inhibitor was tested in vitro, showing promising results that suggest its potential utility in enhancing cognitive function in neurodegenerative disorders .

Data Summary

The following table summarizes the biological activities and findings associated with this compound and related compounds:

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.625 to 125 μM, indicating their potential as antimicrobial agents .

Antibiofilm Activity

The ability to disrupt biofilm formation is crucial for combating chronic infections. Studies have reported that related compounds can inhibit biofilm formation of Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibition concentrations (MBIC) ranging from 31.108 to 248.863 μg/mL . This suggests that 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also possess similar properties.

Therapeutic Applications

Cancer Research

The dihydropyridine scaffold is often explored in cancer research due to its ability to modulate various biological pathways. Compounds with similar structures have been investigated for their roles as inhibitors of specific kinases involved in cancer progression. For instance, some derivatives have shown promising results as inhibitors of Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies .

Neuroprotective Effects

Emerging research suggests that dihydropyridine derivatives may also exhibit neuroprotective effects. Compounds in this category have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various dihydropyridine derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the dihydropyridine structure enhanced antimicrobial potency, with MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Biofilm Disruption

Another investigation focused on the biofilm disruption capabilities of dihydropyridine derivatives against MRSA. The study found that specific compounds could reduce biofilm mass by up to 75%, highlighting their potential use in treating persistent infections where biofilm formation is a challenge .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Key Variations

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a common feature among analogs. Key structural differences lie in the substituents at the N1 and carboxamide positions:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in BMS-777607 enhances metabolic stability compared to the target compound’s 4-methylbenzyl group, which may improve oral bioavailability .

- Heterocyclic Modifications : Replacing the pyridine ring with a naphthyridine (as in HIV-1 integrase inhibitors) introduces additional hydrogen-bonding sites, improving target engagement .

Physicochemical Properties

- Solubility : The 6-methylpyridin-2-yl group may confer moderate aqueous solubility due to its basic nitrogen, whereas analogs with nitro groups (e.g., ’s 5-nitrothiazol-2-yl) exhibit lower solubility due to increased hydrophobicity .

- Stability : The 2-oxo group in the dihydropyridine core is prone to oxidation; however, electron-donating substituents (e.g., methyl in the target compound) may mitigate this compared to electron-withdrawing groups in AZ331 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.